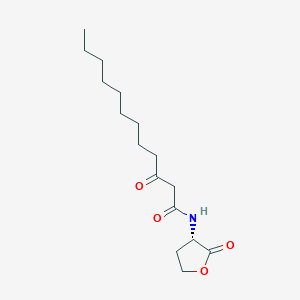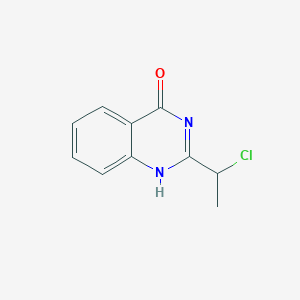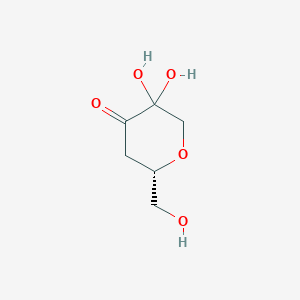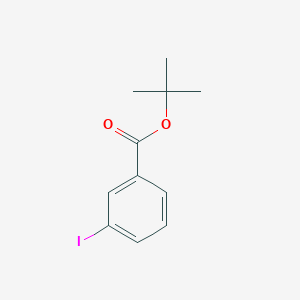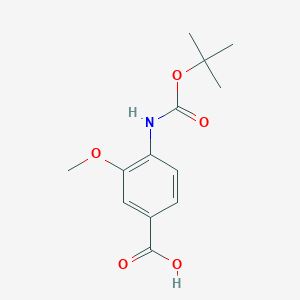
(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-1-Amino-2-hydroxycyclohexane-1-carboxylic acid, also known as L-1-amino-2-hydroxycyclohexane-1-carboxylic acid (L-AHC), is a non-proteinogenic amino acid. It is a cyclic amino acid with a hydroxyl group and an amino group attached to the same carbon atom in the cyclohexane ring. L-AHC has been studied extensively for its potential applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis.
Mécanisme D'action
The mechanism of action of L-AHC is not fully understood. However, it is believed to act as a chiral auxiliary by facilitating asymmetric synthesis. L-AHC can also act as a ligand for metal ions, which can enhance its catalytic activity.
Biochemical and Physiological Effects:
L-AHC has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been shown to have antimicrobial and antiviral properties, and it has been studied for its potential anticancer effects. L-AHC has also been shown to have antioxidant properties and may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of L-AHC is its ability to act as a chiral auxiliary in asymmetric synthesis. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that it may not be suitable for large-scale production due to its relatively low yield in microbial synthesis.
Orientations Futures
There are several future directions for the study of L-AHC. One potential direction is the development of new methods for the synthesis of L-AHC with higher yields. Another direction is the study of L-AHC's potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of L-AHC and its potential applications in various fields.
Méthodes De Synthèse
L-AHC can be synthesized by several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form oxime, which is then reduced with sodium borohydride to obtain L-AHC. Enzymatic synthesis involves the use of enzymes such as transaminases and dehydrogenases to catalyze the conversion of precursor molecules to L-AHC. Microbial synthesis involves the use of microorganisms such as bacteria and fungi to produce L-AHC through fermentation.
Applications De Recherche Scientifique
L-AHC has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, L-AHC has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied for its potential use as a chiral building block in the synthesis of pharmaceuticals. In the biotechnology industry, L-AHC has been used as a substrate for the production of cyclic peptides and as a ligand for the purification of proteins. In the chemical synthesis industry, L-AHC has been used as a chiral auxiliary in the synthesis of chiral compounds.
Propriétés
Numéro CAS |
197247-92-0 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(1R,2R)-1-amino-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-7(6(10)11)4-2-1-3-5(7)9/h5,9H,1-4,8H2,(H,10,11)/t5-,7-/m1/s1 |
Clé InChI |
HKGFWUMHFPBUDO-IYSWYEEDSA-N |
SMILES isomérique |
C1CC[C@@]([C@@H](C1)O)(C(=O)O)N |
SMILES |
C1CCC(C(C1)O)(C(=O)O)N |
SMILES canonique |
C1CCC(C(C1)O)(C(=O)O)N |
Synonymes |
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



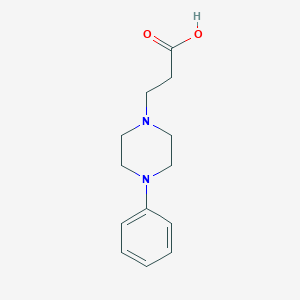
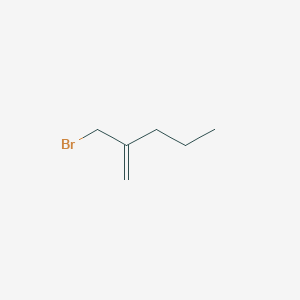
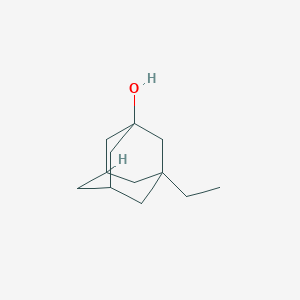
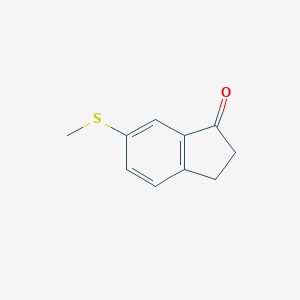

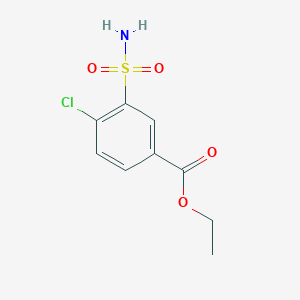
![hexahydro-1H-Pyrrolo[1,2-c]imidazole](/img/structure/B179875.png)
